N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-7(15)13-12(14-8(2)16)9-3-4-10-11(5-9)18-6-17-10/h3-5,12H,6H2,1-2H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYFROQFPGGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC2=C(C=C1)OCO2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide typically involves the reaction of 1,3-benzodioxole derivatives with acetamide under specific conditions. One common method includes the use of chloroacetyl chloride to introduce the acetamido group, followed by a reaction with the benzodioxole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
1,3-Benzodioxole Derivatives :
- N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide (): Features a 1,3-benzodioxole core with a chloroacetamide-substituted ethyl chain. The chloro group introduces electrophilic reactivity, contrasting with the acetamide groups in the target compound. Hydrogen-bonding patterns differ due to the absence of dual acetamide substituents.
- N-(6-Formyl-benzo[1,3]dioxol-5-yl)-acetamide (): Contains a formyl group at the 6-position, enabling further functionalization (e.g., Schiff base formation). The target compound’s methyl-acetamide substituent offers greater steric bulk and hydrogen-bonding capacity.
- Benzisoxazole Derivatives: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide (): Substituted with a chloromethyl group at position 3 and acetamide at position 3.
Substituent Effects on Pharmacological Activity
- Antipsychotic/Anticonvulsant Potential: Benzisoxazole derivatives (e.g., ) exhibit antipsychotic and anticonvulsant activities via serotonergic/dopaminergic modulation. The target compound’s benzodioxole core may offer similar CNS activity but with improved metabolic stability due to reduced oxidative susceptibility.
Spectral and Analytical Data Comparison
Key spectral features of acetamide-containing benzodioxole and benzisoxazole derivatives include:
- IR Spectroscopy : Acetamide C=O stretches appear near 1611–1650 cm⁻¹, while NH stretches occur at ~3300 cm⁻¹.
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, with chlorine-containing analogs showing isotopic peaks (e.g., m/z 242 and 244 for Cl isotopes).
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[acetamido(1,3-benzodioxol-5-yl)methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an acetamido group and a benzodioxole moiety. The structural characteristics are critical for its interaction with biological targets:
- Acetamido Group : Capable of forming hydrogen bonds with biological molecules, influencing their activity.
- Benzodioxole Ring : Interacts with hydrophobic regions of proteins, potentially modulating their function.
The compound's mechanism of action involves multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in cancer treatment where enzyme modulation can affect tumor growth.
- Hydrophobic Interactions : The benzodioxole structure enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance:
- Cell Viability Studies : In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines, including A549 (lung cancer) and others. The observed IC50 values suggest potent activity against these cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa | 10.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for further development as an antimicrobial agent:
- Inhibition Studies : It has been shown to inhibit the growth of various bacterial strains, suggesting potential use in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies and Research Findings
- Study on Cancer Cell Lines : A study published in PMC evaluated the effects of this compound on A549 cells. The results indicated a significant reduction in cell viability after treatment with varying concentrations of the compound over 72 hours. The mechanism was linked to apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated substantial inhibitory effects, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent for bacterial infections.
- Synergistic Effects with Other Drugs : A study explored the compound's potential synergy when combined with established anticancer drugs like erlotinib and cetuximab. Results showed enhanced efficacy in reducing cell viability compared to monotherapy, suggesting that this compound could be developed as part of combination therapies for cancer treatment .
Q & A
Q. What steps ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer: Publish detailed synthetic protocols (e.g., exact molar ratios, stirring times) in supplementary materials. Use commercial reference standards for calibration. Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) to enable cross-validation .
Q. How should researchers handle conflicting crystallography data for this compound?
- Methodological Answer: Compare unit cell parameters and space groups with Cambridge Structural Database entries. Re-run crystallography under controlled humidity/temperature. Use Hirshfeld surface analysis to resolve packing ambiguities .
Comparative Analysis
Q. How does this compound compare to structurally related benzodioxole-acetamide hybrids?
- Methodological Answer: Construct a SAR table comparing logP, hydrogen-bond donors/acceptors, and bioactivity. For example, replacing the benzodioxole with a naphthodioxole increases lipophilicity but may reduce solubility. Use PCA (principal component analysis) to cluster analogs by activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
